H-CYS-SER-CYS-SER-SER-LEU-MET-ASP-LYS-GLU-CYS-VAL-TYR-PHE-CYS-HIS-LEU-ASP-ILE-ILE-TRP-VAL-ASN-THR-PR
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Overview
Description
The compound “H-CYS-SER-CYS-SER-SER-LEU-MET-ASP-LYS-GLU-CYS-VAL-TYR-PHE-CYS-HIS-LEU-ASP-ILE-ILE-TRP-VAL-ASN-THR-PR” is a peptide composed of a sequence of amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides involves the formation of peptide bonds between amino acids. This can be achieved through several methods, including:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Liquid-Phase Peptide Synthesis: This method involves the synthesis of peptides in solution. It is less commonly used due to the complexity of purification steps but can be advantageous for synthesizing longer peptides.
Industrial Production Methods
Industrial production of peptides often employs automated synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves:
Automated Synthesis: Using automated peptide synthesizers to perform repetitive cycles of deprotection and coupling.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the synthesized peptides.
Characterization: Using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the peptide’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine residues can form disulfide bonds through oxidation, which is crucial for the stability and function of many peptides.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for labeling peptides with various functional groups.
Major Products
The major products of these reactions include:
Disulfide-Bonded Peptides: Formed through oxidation of cysteine residues.
Reduced Peptides: Containing free thiol groups after reduction.
Labeled Peptides: Modified with fluorescent or other functional tags for research applications.
Scientific Research Applications
Peptides like “H-CYS-SER-CYS-SER-SER-LEU-MET-ASP-LYS-GLU-CYS-VAL-TYR-PHE-CYS-HIS-LEU-ASP-ILE-ILE-TRP-VAL-ASN-THR-PR” have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules and as models for studying peptide chemistry.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Utilized in the development of peptide-based drugs, vaccines, and diagnostic tools.
Industry: Applied in the production of bioactive peptides for use in cosmetics, food additives, and agricultural products.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides exert their effects by:
Binding to Receptors: Peptides can bind to specific receptors on the surface of cells, triggering intracellular signaling pathways.
Enzyme Inhibition: Some peptides act as inhibitors of enzymes, blocking their activity and affecting metabolic pathways.
Antimicrobial Activity: Certain peptides have antimicrobial properties, disrupting the membranes of bacteria and other pathogens.
Comparison with Similar Compounds
Peptides can be compared with other similar compounds, such as:
Proteins: Larger and more complex than peptides, proteins have more diverse functions and structures.
Peptidomimetics: Synthetic compounds that mimic the structure and function of peptides but with enhanced stability and bioavailability.
Small Molecules: Unlike peptides, small molecules are typically non-polymeric and have different mechanisms of action.
Similar Compounds
H-CYS-SER-CYS-SER-SER-LEU-MET-ASP-LYS-GLU-CYS-VAL-TYR-PHE-CYS-HIS-LEU-ASP-ILE-ILE-TRP-VAL-ASN-THR-PR: A specific peptide sequence with unique properties.
Other Peptides: Sequences like H-ALA-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY
Properties
CAS No. |
120796-99-8 |
---|---|
Molecular Formula |
C193H289N49O58S5 |
Molecular Weight |
0 |
Origin of Product |
United States |
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